![molecular formula C14H15NO4 B175294 exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 134575-15-8](/img/structure/B175294.png)

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

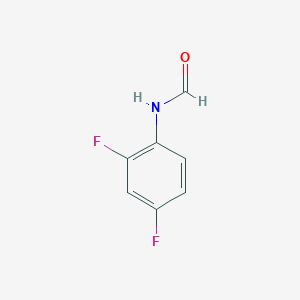

“exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is a chemical compound with the molecular formula C15H19NO2 . It is related to the class of compounds known as azabicyclo hexanes, which are characterized by a nitrogen atom incorporated into a bicyclic hexane structure .

Synthesis Analysis

The synthesis of similar azabicyclo hexane derivatives has been reported in the literature. One method involves the dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . Another method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . These methods have been shown to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The molecular structure of “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is characterized by a bicyclic hexane structure with a nitrogen atom and a carboxylic acid group . The presence of the nitrogen atom makes it an azabicyclo hexane derivative .Chemical Reactions Analysis

The chemical reactions involving “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” and similar compounds typically involve cyclopropanation reactions . These reactions are often catalyzed by dirhodium(II) or palladium and involve the use of diazo compounds or N-tosylhydrazones .科学的研究の応用

Stereoselective Synthesis

This compound plays a crucial role in the stereoselective synthesis of either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates . The process involves a Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under low catalyst loadings . This method has been shown to be effective and efficient, providing high levels of diastereoselectivity .

Pharmaceutical Applications

The 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold, which includes “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid”, is found in several lead compounds and drug candidates . This structural motif is ubiquitous in pharmaceutical drugs and plays an increasing role in drug discovery .

Synthesis of Bicyclic Scaffolds

The compound is used in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Assembly of 3-Azabicyclo[3.1.0]hexane Skeleton

Methods of constructing the 3-azabicyclo[3.1.0]hexane skeleton, which includes “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid”, can be divided into several groups . These include annulation of a new cycle to an existing pyrrole or cyclopropane ring, sequential tandem closure of two rings, and the simultaneous formation of two rings .

Synthesis of Natural Compounds

The 3-azabicyclo[3.1.0]hexane fragment, which includes “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid”, is commonly found in natural compounds . For example, it is featured in the structures of antibiotics trovafloxacin and indolizomycin, analgesic bicifadine, antiviral drug boceprevir, natural antitumor antibiotic duocarmycin A, and alkaloid cycloclavine .

Industrial Applications

“exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is used in various industrial applications . It is used in the synthesis of pharmaceutical intermediates, and its practicality has been demonstrated in the rhodium-catalyzed cyclopropanation for the synthesis of these valuable intermediates .

将来の方向性

The future directions for research on “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Given the interest in azabicyclo hexane derivatives in pharmaceutical research, there may be potential for the development of new drugs incorporating this structural motif .

特性

IUPAC Name |

(1S,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11+,12? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSLZBSYUJAPNS-FOSCPWQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361603 |

Source

|

| Record name | (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |

CAS RN |

134575-15-8 |

Source

|

| Record name | (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)

![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)

![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)